3-(((3-Hydroxypropyl)(methyl)amino)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((3-Hydroxypropyl)(methyl)amino)methyl)benzonitrile is an organic compound with the molecular formula C12H16N2O and a molecular weight of 204.27 g/mol . This compound is characterized by the presence of a benzonitrile group attached to a 3-hydroxypropyl and methylamino substituent. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((3-Hydroxypropyl)(methyl)amino)methyl)benzonitrile typically involves the reaction of benzonitrile with 3-hydroxypropylamine and methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the reactants are combined in large-scale reactors under optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
3-(((3-Hydroxypropyl)(methyl)amino)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
3-(((3-Hydroxypropyl)(methyl)amino)methyl)benzonitrile is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(((3-Hydroxypropyl)(methyl)amino)methyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(((3-Hydroxypropyl)amino)methyl)benzonitrile: Similar structure but lacks the methyl group on the amino substituent.
Benzonitrile: Lacks the hydroxypropyl and amino substituents, making it less complex.
Uniqueness
3-(((3-Hydroxypropyl)(methyl)amino)methyl)benzonitrile is unique due to the presence of both hydroxypropyl and methylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
3-[[3-hydroxypropyl(methyl)amino]methyl]benzonitrile |
InChI |
InChI=1S/C12H16N2O/c1-14(6-3-7-15)10-12-5-2-4-11(8-12)9-13/h2,4-5,8,15H,3,6-7,10H2,1H3 |
InChI Key |
XYMFSFLAAQTYNM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCO)CC1=CC(=CC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.